molecular formula C6H11Cl2N3O B1445680 1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride CAS No. 1384431-32-6

1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride

Cat. No.: B1445680
CAS No.: 1384431-32-6
M. Wt: 212.07 g/mol
InChI Key: GYGKGKXMABIZFJ-UHFFFAOYSA-N
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Description

1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. This particular compound is known for its stability at room temperature and appears as a white to pale yellow solid .

Preparation Methods

The synthesis of 1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride typically involves organic synthesis techniques starting from appropriate precursors. One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach includes the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced with other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the core structure.

Scientific Research Applications

1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to changes in cell proliferation, differentiation, or apoptosis . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion pattern and the resulting electronic and steric properties, which can influence its reactivity and biological activity.

Properties

IUPAC Name

1,2,4,5,6,7-hexahydropyrazolo[3,4-c]pyridin-3-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.2ClH/c10-6-4-1-2-7-3-5(4)8-9-6;;/h7H,1-3H2,(H2,8,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGKGKXMABIZFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=O)NN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384431-32-6
Record name 1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride
Reactant of Route 2
Reactant of Route 2
1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride
Reactant of Route 3
1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride
Reactant of Route 4
1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride
Reactant of Route 5
1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride
Reactant of Route 6
1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride

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